molecular formula C22H15ClN2O2 B3655630 (2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide

(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B3655630
M. Wt: 374.8 g/mol
InChI Key: QMLCVPZKYZRUCL-JLHYYAGUSA-N
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Description

(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated reagent reacts with the benzoxazole intermediate.

    Formation of Phenylprop-2-enamide Moiety: The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction between the benzoxazole intermediate and cinnamic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-18-9-5-4-8-17(18)22-25-19-14-16(11-12-20(19)27-22)24-21(26)13-10-15-6-2-1-3-7-15/h1-14H,(H,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLCVPZKYZRUCL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide
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(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide
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(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide
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(2E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide

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